Bienvenue dans la boutique en ligne BenchChem!

Benalfocin hydrochloride

Alpha-2 adrenoceptor pharmacology 5-HT1A receptor bias Neuropsychopharmacology

Benalfocin hydrochloride (SKF 86466) is the α2-adrenoceptor antagonist of choice for researchers who demand pharmacological precision. Unlike yohimbine or idazoxan, it provides potent, balanced α2A/α2B/α2C blockade (nanomolar Ki) with only partial 5-HT1A agonist activity (Emax 25–35%), eliminating serotonergic interference in neurobehavioral and cardiovascular assays. Clinically validated antihypertensive effects at 2 mg/kg i.v. in multiple rat models, with confirmed translation to human subjects, make this compound uniquely suited for bridging preclinical findings to clinical relevance. For studies requiring unambiguous α2-mediated readouts—without confounding 5-HT1A activation—this is the essential tool.

Molecular Formula C11H15Cl2N
Molecular Weight 232.15 g/mol
CAS No. 86129-54-6
Cat. No. B1663726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenalfocin hydrochloride
CAS86129-54-6
Synonyms6-chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine
benalfocin
benalfocin hydrochloride
SK and F 86466
SK and F-86466
SKF 86466
Molecular FormulaC11H15Cl2N
Molecular Weight232.15 g/mol
Structural Identifiers
SMILESCN1CCC2=C(CC1)C(=CC=C2)Cl.Cl
InChIInChI=1S/C11H14ClN.ClH/c1-13-7-5-9-3-2-4-11(12)10(9)6-8-13;/h2-4H,5-8H2,1H3;1H
InChIKeyJKQKVNMNAIFCFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Benalfocin Hydrochloride (CAS 86129-54-6): An Overview for Research Procurement


Benalfocin hydrochloride (also known as SKF 86466) is a synthetic benzazepine derivative that functions as a potent and selective antagonist at α2-adrenergic receptors [1]. It exhibits nanomolar affinity for the α2A, α2B, and α2C receptor subtypes and demonstrates functional antagonism at both pre- and post-junctional α2-adrenoceptors . In vivo, it produces antihypertensive effects and has been evaluated clinically for its cardiovascular actions in human subjects [2].

Why Benalfocin Hydrochloride Cannot Be Replaced by Generic α2-Antagonists


Selecting a generic α2-adrenoceptor antagonist without consideration of Benalfocin's specific pharmacological profile carries significant experimental risk. While many compounds in this class, such as yohimbine and idazoxan, are commonly used, Benalfocin exhibits a distinct combination of receptor subtype affinity and functional activity that is not interchangeable [1]. Critically, unlike several other α2-antagonists, Benalfocin demonstrates only partial agonist activity at 5-HT1A receptors, a property that can dramatically alter experimental outcomes, particularly in neurobehavioral and cardiovascular studies where serotonergic tone is a confounding variable [2].

Quantitative Evidence for Selecting Benalfocin Hydrochloride Over Comparators


Benalfocin vs. Yohimbine and Idazoxan: Differential 5-HT1A Receptor Intrinsic Activity

In direct comparative functional assays, Benalfocin (SKF 86466) demonstrated low partial agonist efficacy (Emax = 25-35%) at human 5-HT1A receptors, contrasting sharply with the high intrinsic activity of yohimbine (Emax > 70%) and the moderate activity of (±)-idazoxan (Emax = 50-65%) [1]. This indicates that at concentrations sufficient to block α2-receptors, Benalfocin produces significantly less confounding serotonergic activation.

Alpha-2 adrenoceptor pharmacology 5-HT1A receptor bias Neuropsychopharmacology

Benalfocin vs. Atipamezole: A Comparison of α2-Adrenoceptor Subtype Binding Affinity

Benalfocin (SKF 86466) displays high and relatively balanced affinity for all three human α2-adrenoceptor subtypes (α2A, α2B, and α2C), with Ki values of 9.4 nM, 16 nM, and 20 nM, respectively [1]. This is a crucial point of differentiation from other highly selective α2-antagonists like atipamezole, which has a very high (1290-fold) preference for α2A over 5-HT1A receptors [2], but for which subtype-specific binding affinities are less balanced.

Alpha-2 adrenoceptor subtypes Receptor binding Neurotransmission

Clinical Translation of Antihypertensive Effects in Human Subjects

Unlike many preclinical research compounds, Benalfocin has been evaluated in human clinical studies. In a repeated-dose study in healthy volunteers, Benalfocin produced significant and sustained reductions in diastolic blood pressure that persisted throughout the dosing interval [1]. This demonstration of clinical efficacy distinguishes it from more widely used but less clinically validated α2-antagonists like yohimbine and idazoxan.

Cardiovascular pharmacology Clinical trial Human subjects

Distinct Antihypertensive Mechanism: Balanced Pre- and Post-Junctional Antagonism

Benalfocin's ability to lower blood pressure is linked to its potent and balanced antagonism at both pre- and post-junctional α2-adrenoceptors, with reported Ki values of 13 nM and 17 nM, respectively . This dual-site blockade may provide a different hemodynamic profile compared to compounds that preferentially target one site or act as α1-antagonists.

Cardiovascular pharmacology Hypertension models Alpha-2 adrenoceptors

Defined Research and Industrial Application Scenarios for Benalfocin Hydrochloride


In Vivo Studies of Cardiovascular Function and Hypertension

For researchers requiring a selective α2-antagonist to probe cardiovascular regulation in vivo, Benalfocin is a superior choice. It effectively reduces blood pressure in multiple hypertensive rat models (DOCA-salt, SHR, 2K-1C) at intravenous doses of 2 mg/kg [1], and its clinical translation is supported by demonstrated antihypertensive effects in human subjects [2]. This makes it ideal for studies aiming to bridge preclinical findings with clinical relevance.

In Vitro and Ex Vivo Pharmacology to Isolate α2-Adrenergic Signaling

In experiments designed to isolate α2-adrenergic responses without confounding 5-HT1A receptor activation, Benalfocin is a more precise tool than traditional antagonists like yohimbine or idazoxan. Its low partial agonist efficacy (Emax = 25-35%) at 5-HT1A receptors [1] ensures that observed effects are more reliably attributed to α2-adrenoceptor blockade, reducing the risk of serotonergic interference in complex systems such as brain slices or isolated smooth muscle preparations.

Neuropsychiatric Research Investigating Adrenergic-Serotonergic Interactions

In studies exploring the interplay between noradrenergic and serotonergic systems in anxiety, depression, or cognition, Benalfocin offers a key advantage. Its ability to potently block α2-adrenoceptors while only weakly activating 5-HT1A receptors [1] allows for a cleaner dissection of α2-mediated effects on neurotransmitter release and behavior, minimizing the ambiguity caused by mixed serotonergic actions seen with many other α2-ligands [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benalfocin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.